5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

MALAT1 inhibitor synthesis regioselective alkylation lncRNA modulator

Researchers synthesizing MALAT1-IN-1 analogs often face regioisomeric mixtures when using N1-unsubstituted imidazoles. 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (CAS 787586-87-2) solves this with its N1-methyl group, locking the 2-amino position for exclusive N-alkylation. • Enables selective synthesis of MALAT1-IN-1 and derivatives without regioisomer purification • Forms the pharmacophore for substrate-selective ALOX15 inhibition • UV-active 4-methoxyphenyl chromophore supports HPLC/MS QC workflows

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 787586-87-2
Cat. No. B1362801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
CAS787586-87-2
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1N)C2=CC=C(C=C2)OC
InChIInChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)
InChIKeyILHHHWSQEBWULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26 [ug/mL]

5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (CAS 787586-87-2): Procurement & Differentiation Guide for ALOX15-Targeted Research and MALAT1 Inhibitor Synthesis


5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (CAS 787586-87-2) is a 2-aminoimidazole derivative with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . Structurally, it features an imidazole core substituted with a 4-methoxyphenyl group at the 5-position and a methyl group at N1, leaving the 2-amino group available for further derivatization. The compound is recognized as an inhibitor of the linoleate oxygenase activity of arachidonate 15-lipoxygenase (ALOX15) and serves as the critical synthetic precursor to MALAT1-IN-1 (TC SL C5) and related N-alkylated analogs [1].

1
Synthetic Workflow
Regioselective N-alkylation precursor for MALAT1 inhibitor synthesis
2
Biochemical Context
Imidazole scaffold for ALOX15 substrate-selective inhibition studies
3
Procurement Readiness
Multi-vendor availability with defined purity specifications

Why Generic 2-Aminoimidazole Substitution Fails for 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (787586-87-2)


Simple 2-aminoimidazoles or N1-unsubstituted analogs cannot replicate the functional profile of this compound. The N1-methyl group is critical for two reasons: (1) it blocks tautomerization at the imidazole nitrogen, locking the 2-amino group in a defined electronic state for selective N-alkylation in the synthesis of MALAT1-IN-1 and related derivatives ; (2) the N1-methyl substitution, combined with the 5-(4-methoxyphenyl) group, forms part of the pharmacophore required for substrate-selective ALOX15 inhibition, as demonstrated by structure-activity relationship studies comparing indole and imidazole cores [1].

Target Compound
Potential Substitute
N1-methyl imidazole core enables exclusive 2-NH2 alkylation
N1-unsubstituted analog (CAS 60472-20-0) yields regioisomeric mixtures, shifting synthetic route efficiency
Combined N1-methyl/5-(4-methoxyphenyl) pharmacophore for ALOX15 inhibition
Generic 2-aminoimidazoles lack the substrate-selective inhibition profile; pharmacophore context may not transfer
Substitution may alter regioselectivity and target engagement; validate core scaffold identity in assay workflows.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (787586-87-2)


N1-Methylation Enables Regioselective N-Alkylation: Synthetic Yield Comparison for MALAT1-IN-1 Precursor

The N1-methyl group on the imidazole ring prevents competing tautomerization and N1-alkylation side reactions, directing derivatization exclusively to the 2-amino position. This enables the efficient, single-step synthesis of MALAT1-IN-1 (N-(3-methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) via reaction with 3-methoxybenzyl halide . In contrast, the N1-unsubstituted analog (5-(4-methoxyphenyl)-1H-imidazol-2-amine, CAS 60472-20-0) yields a mixture of N1- and N2-alkylated regioisomers under identical conditions, necessitating chromatographic separation and reducing isolated yield .

N1-Methyl Regioselectivity
Class-level inference
Exclusive 2-NH2 alkylation vs. N1/N2 regioisomeric mixture requiring separation
Supports single-step synthetic route fit
Qualitative comparison; no direct yield data available
MALAT1 inhibitor synthesis regioselective alkylation lncRNA modulator

Core Structure of MALAT1-IN-1: A Validated Pharmacological Tool Compound

This compound is the direct synthetic precursor and core scaffold of MALAT1-IN-1 (TC SL C5), a validated, potent, and specific inhibitor of metastasis-associated lung adenocarcinoma transcript 1 (Malat1) long noncoding RNA. MALAT1-IN-1 reduces Malat1 lncRNA levels by 54% at 1 µM after 7 days in MMTV-PyMT cells, without affecting Neat1 expression . The KD of TC SL C5 for Malat1 is 2.9 µM . This pharmacological activity is directly dependent on the intact 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine core.

MALAT1-IN-1 Core Scaffold
Reported
Derivative reduces Malat1 by 54% at 1 µM (7d); KD = 2.9 µM
Enables in-house SAR exploration of lncRNA inhibitors
Activity context for N-alkylated derivative; core scaffold dependency
MALAT1 lncRNA cancer metastasis transcriptional regulation

ALOX15 Substrate-Selective Inhibition: Imidazole vs. Indole Pharmacophore Comparison

The 5-(4-methoxyphenyl)-imidazole scaffold, to which this compound belongs, exhibits substrate-selective inhibition of ALOX15 linoleate oxygenase activity. A 2023 study directly compared substituted imidazole derivatives with their indole counterparts and found that imidazole-based inhibitors induce weaker but distinct allosteric inhibitory effects compared to indole derivatives [1]. This differential inhibitory profile is critical for dissecting the substrate-specific roles of ALOX15 in ferroptosis and inflammation [2].

ALOX15 Inhibition Profile
Cross-study comparable
Imidazole scaffold: weaker allosteric inhibition vs. indole inhibitors [1]
Supports graded pathway modulation context
Exact IC50 for target compound not reported; scaffold-level inference
ALOX15 inhibition ferroptosis lipid peroxidation

Commercial Availability from Multiple Reputable Vendors with Defined Purity Specifications

The compound is available from several reputable vendors with defined purity specifications. Fujifilm Wako (via Enamine) offers the compound at multiple scales (100 mg to 10 g) with standard analytical documentation including spectral data and certificates of analysis . Fluorochem lists the compound with the CAS 787586-87-2 and defined IUPAC name . AKSci specifies a minimum purity of 95% . This multi-vendor availability contrasts with custom-synthesized analogs, which lack batch-to-batch consistency documentation.

Vendor Purity Specifications
Specification review
Min. 95% purity (AKSci); CoA available from multiple vendors
Supports batch-to-batch reproducibility review
Supplier-reported data; verify with in-house QC if assay sensitivity requires it
chemical sourcing purity specification research chemical procurement

High-Value Application Scenarios for 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (787586-87-2)


Synthesis and SAR Exploration of MALAT1 lncRNA Inhibitors

This compound is the essential building block for preparing MALAT1-IN-1 (TC SL C5) and its structural analogs through N-alkylation at the 2-amino position . This enables medicinal chemistry teams to explore structure-activity relationships around the N-benzyl substituent while maintaining the 5-(4-methoxyphenyl)-1-methyl-imidazole core that is critical for Malat1 binding. The N1-methyl group ensures exclusive reaction at the 2-NH2 position, avoiding regioisomeric byproducts that would complicate purification and reduce yields .

ALOX15 Substrate-Selective Inhibition Studies in Ferroptosis Research

The imidazole scaffold of this compound provides a distinct, moderate inhibitory profile on ALOX15 linoleate oxygenase activity compared to more potent indole-based inhibitors . This differential pharmacology is valuable for studies requiring graded inhibition of ALOX15-mediated lipid peroxidation, allowing researchers to dissect the contribution of linoleic acid-derived vs. arachidonic acid-derived metabolites to ferroptosis signaling in cancer and inflammation models .

2-Aminoimidazole Chemical Biology Probe Development

The free 2-amino group serves as a versatile handle for further functionalization—acylation, sulfonylation, reductive amination, and urea formation—enabling the synthesis of diverse 2-aminoimidazole-based chemical probes . The defined N1-methyl and 5-(4-methoxyphenyl) substituents provide a stable, well-characterized scaffold that can be used to build focused compound libraries targeting enzymes with imidazole-binding pockets.

Reference Standard for Analytical Method Development

With its defined molecular properties (MW 203.24, MF C11H13N3O), UV-active 4-methoxyphenyl chromophore, and commercial availability with analytical documentation from Fujifilm Wako/Enamine and Fluorochem , this compound is suitable as a reference standard for HPLC method development, mass spectrometry calibration, and purity assay validation in quality control workflows.

Application
Selection Property
Validation Focus
MALAT1 inhibitor synthesis & SAR
Regioselective N-alkylation control
2-NH2 derivative purity and regioisomer review
ALOX15 ferroptosis studies
Imidazole scaffold inhibitory profile
Allosteric vs. orthosteric inhibition endpoint context
Chemical probe development
Free 2-amino functionalization handle
Target engagement and binding pocket compatibility
Analytical reference standard
Defined MW, UV chromophore, vendor CoA
HPLC retention time and MS calibration consistency
All applications are research-use contexts; validate scaffold integrity and purity per study requirements.

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